

A Head-to-Head Comparison of ROR γ t Inhibitors: TMP778 Versus SR1001

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Compound of Interest

Compound Name: TMP778

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For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of Retinoid-related Orphan Receptor gamma t (ROR γ t) is a critical frontier in the development of novel therapeutics for autoimmune diseases. ROR γ t is the master transcriptional regulator of T helper 17 (Th17) cells, which are key drivers of inflammation in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. This guide provides an objective comparison of two prominent ROR γ t inhibitors, **TMP778** and SR1001, supported by experimental data to aid in the selection of the appropriate tool for research and development.

This comparison guide delves into the in vitro and in vivo efficacy, mechanism of action, and experimental protocols for both compounds, presenting quantitative data in accessible tables and illustrating key pathways and workflows with diagrams.

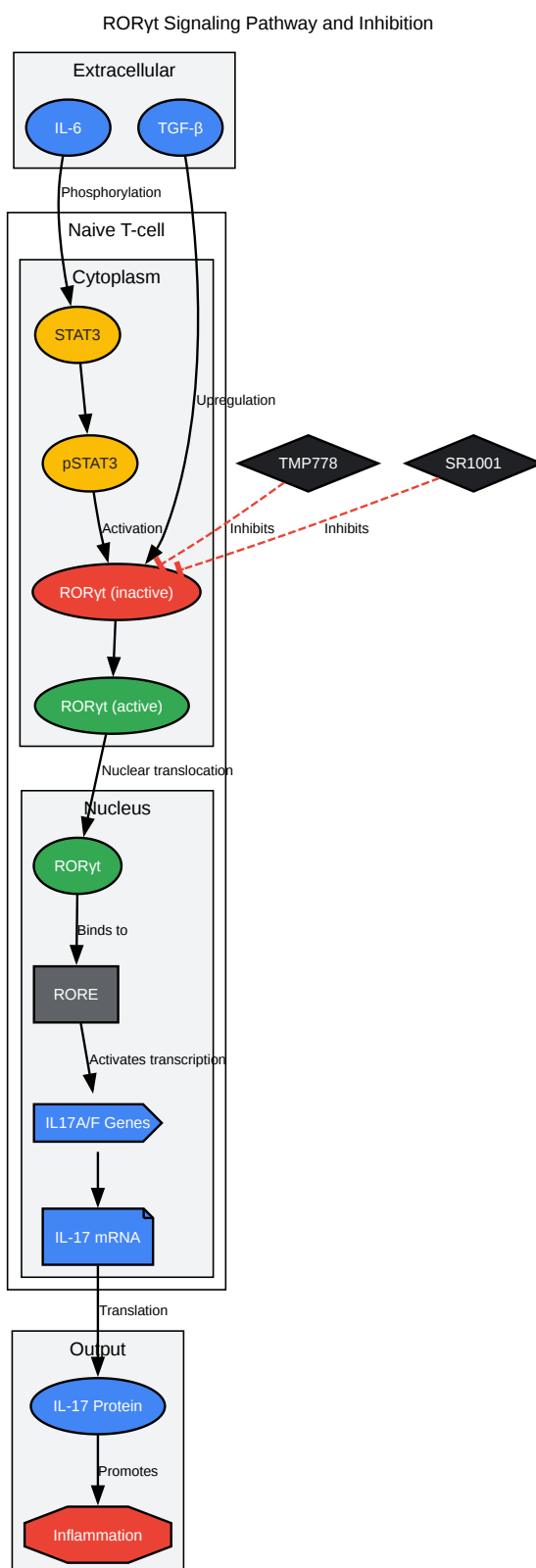
At a Glance: Key Performance Metrics

Parameter	TMP778	SR1001
Target(s)	Selective ROR γ t	ROR α and ROR γ t
Potency (IC50/Ki)	IC50: 7 nM (FRET assay)[1], 63 nM (IL-17F promoter assay) [1], 0.03 μ M (in Th17 cells)[1], 0.1 μ M (mouse Th17 differentiation)[2][3]	Ki: 111 nM (ROR γ)[4][5][6][7] [8][9], 172 nM (ROR α)[4][5][6] [7][8][9]
Effect on IL-17 Production	Potently inhibits IL-17A and IL- 17F production[1][2][3]	Suppresses IL-17 promoter- driven transcriptional activity and inhibits IL-17A production[7][8][10]
In Vivo Efficacy	Ameliorates Experimental Autoimmune Encephalomyelitis (EAE)[1], Suppresses Experimental Autoimmune Uveitis (EAU)[11]	Halts the progression of diabetic retinopathy[10][12], prevents Type 1 diabetes progression in NOD mice[10], suppresses the clinical severity of EAE[8]
Selectivity	High selectivity for ROR γ t with little effect on genes unrelated to Th17 characteristics[2]	Dual inverse agonist for ROR α and ROR γ t[4][5][7][8][9]
Reported Effects on other T- cell subsets	Unexpectedly affects Th1 cell population and IFN- γ production in vivo[13][11]	Suppresses Th1 cells in vivo[4]

Mechanism of Action: A Tale of Two Inhibitors

Both **TMP778** and SR1001 function as inverse agonists of ROR γ t, binding to its ligand-binding domain (LBD). This binding event induces a conformational change in the receptor, which in turn inhibits the recruitment of coactivators and promotes the recruitment of corepressors. The ultimate consequence is the repression of ROR γ t-mediated transcription of target genes, most notably IL17A and IL17F.

SR1001, however, also exhibits inverse agonist activity against ROR α , another member of the ROR family. This broader activity profile may have implications for its overall biological effects and potential off-target activities. In contrast, **TMP778** is reported to be a more selective inhibitor of ROR γ t, which could be advantageous in minimizing effects on other signaling pathways.



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Caption: RORyt signaling pathway and points of inhibition by **TMP778** and SR1001.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key in vitro and in vivo assays used to characterize RORyt inhibitors.

In Vitro Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the ability of an inhibitor to disrupt the interaction between the RORyt LBD and a coactivator peptide.

- Principle: A GST-tagged RORyt-LBD is bound by a Terbium (Tb)-labeled anti-GST antibody (FRET donor). A fluorescein-labeled coactivator peptide (FRET acceptor) binds to the active RORyt-LBD, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor disrupts this interaction, leading to a loss of signal.
- Materials:
 - Recombinant GST-RORyt-LBD
 - Tb-labeled anti-GST antibody
 - Fluorescein-labeled coactivator peptide (e.g., SRC1-2)
 - Assay buffer
 - Test compounds (**TMP778** or SR1001) serially diluted in DMSO
 - 384-well low-volume black assay plates
- Protocol:
 - Prepare a master mix of GST-RORyt-LBD and Tb-labeled anti-GST antibody in assay buffer and incubate for 30 minutes at room temperature.
 - Dispense test compounds and DMSO (vehicle control) into the assay plate.

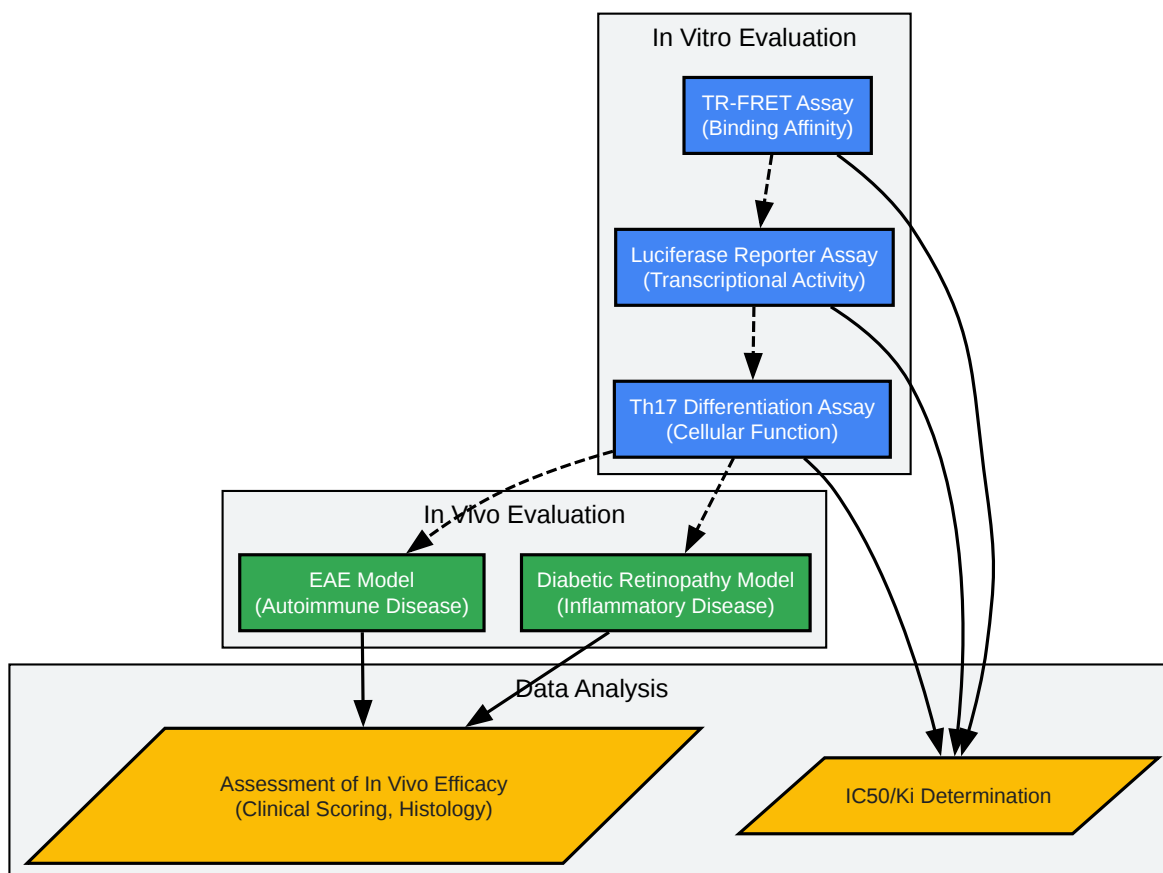
- Add the RORyt/antibody mix to all wells.
- Add the fluorescein-labeled coactivator peptide to all wells to initiate the binding reaction.
- Incubate the plate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, measuring emissions at the appropriate wavelengths for the donor and acceptor fluorophores.
- Calculate the ratio of acceptor to donor emission and plot against the log of inhibitor concentration to determine the IC50 value.

2. Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of RORyt in response to an inhibitor.

- Principle: A host cell line (e.g., HEK293) is co-transfected with an expression vector for RORyt and a reporter vector containing a luciferase gene under the control of a promoter with RORyt response elements (ROREs). Active RORyt binds to the ROREs and drives the expression of luciferase. An inhibitor will block this process, leading to a decrease in the luminescent signal.
- Materials:
 - HEK293 cells
 - Expression vector for RORyt
 - Reporter vector with RORE-driven Firefly luciferase
 - Control vector with a constitutively expressed Renilla luciferase (for normalization)
 - Transfection reagent
 - Test compounds (**TMP778** or SR1001)
 - Dual-luciferase reporter assay system

- 96-well white, clear-bottom cell culture plates
- Protocol:
 - Seed HEK293 cells into a 96-well plate and allow them to adhere overnight.
 - Co-transfect the cells with the RORYt expression plasmid, the RORE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
 - After 24 hours, replace the medium with fresh medium containing serially diluted test compounds or vehicle control (DMSO).
 - Incubate for an additional 24 hours.
 - Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
 - Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
 - Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well and calculate the IC50 value.

General Experimental Workflow for ROR γ t Inhibitor Evaluation

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Caption: A typical experimental workflow for the evaluation of ROR γ t inhibitors.

In Vivo Models

1. Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used mouse model of multiple sclerosis to assess the efficacy of immunomodulatory compounds.

- Induction:
 - Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
 - Immunize C57BL/6 mice subcutaneously with the MOG/CFA emulsion on day 0.
 - Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
- Treatment:
 - Administer **TMP778** or SR1001 (or vehicle control) daily via subcutaneous or intraperitoneal injection, starting from the day of immunization or at the onset of clinical signs.
- Assessment:
 - Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
 - At the end of the experiment, collect tissues (spinal cord, brain) for histological analysis of inflammation and demyelination.
 - Isolate immune cells from the central nervous system and spleen to analyze Th17 and other T-cell populations by flow cytometry.

2. Streptozotocin-Induced Diabetic Retinopathy Model

This model is used to study the effects of inhibitors on diabetes-mediated retinal inflammation.

- Induction:
 - Induce diabetes in mice (e.g., C57BL/6) by multiple low-dose intraperitoneal injections of streptozotocin (STZ).
 - Monitor blood glucose levels to confirm the onset of hyperglycemia.

- Treatment:
 - Administer SR1001 (or vehicle control) via subcutaneous injection at a specified dose and frequency (e.g., weekly) for a defined period (e.g., two months).^[10]
- Assessment:
 - Measure levels of inflammatory cytokines (e.g., IL-17A, TNF- α) and VEGF in the retina and serum by ELISA.^[10]
 - Assess leukostasis (adhesion of leukocytes to the retinal vasculature) by in vivo imaging or perfusion labeling.
 - Evaluate capillary degeneration and acellular capillary formation in retinal flat mounts.

Conclusion

Both **TMP778** and SR1001 are valuable tools for investigating the role of ROR γ t in health and disease. The choice between these two inhibitors will depend on the specific research question.

- **TMP778** offers high potency and selectivity for ROR γ t, making it an excellent choice for studies focused specifically on the function of this nuclear receptor with minimal confounding effects from ROR α inhibition.
- SR1001, as a dual ROR α / γ t inverse agonist, may be useful for exploring the combined roles of these two receptors in a particular biological context.

The unexpected in vivo effects of both compounds on Th1 cell populations highlight the complexity of immune regulation and underscore the importance of thorough in vivo characterization of any immunomodulatory agent. The detailed experimental protocols provided in this guide should facilitate the rigorous evaluation of these and other ROR γ t inhibitors in the pursuit of novel therapies for autoimmune and inflammatory diseases.

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